N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine
Description
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is a pyrrolidine derivative characterized by a 3,4-dihydro-2H-pyrrol-5-amine core substituted with a 2-ethoxyphenyl group at the nitrogen atom. Pyrrolidine derivatives are widely studied for their conformational flexibility and applications in medicinal chemistry, such as enzyme inhibition or receptor modulation .
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H16N2O/c1-2-15-11-7-4-3-6-10(11)14-12-8-5-9-13-12/h3-4,6-7H,2,5,8-9H2,1H3,(H,13,14) |
InChI Key |
WPGSMSNHAMZINK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC2=NCCC2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine typically involves the reaction of 2-ethoxyaniline with a suitable pyrrole precursor under specific conditions. One common method includes the use of diethyl oxalate and o-ethylaniline as starting materials . The reaction is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can participate in oxidation reactions with halogens such as bromine . Common reagents used in these reactions include bromine, acetic acid, and chloroform. The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination can lead to the formation of brominated analogs with altered biological activity.
Scientific Research Applications
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine has been studied for its potential applications in various scientific fields. In chemistry, it is used as a precursor for the synthesis of more complex molecules. In biology, it has been investigated for its potential as a bioactive compound with various pharmacological properties. In medicine, it may serve as a lead compound for the development of new therapeutic agents. Additionally, it has applications in the industry as an additive in polymers and other materials .
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Comparison with Similar Compounds
The following analysis compares N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine with structurally related compounds, focusing on substituent effects, synthesis, and physicochemical properties.
Structural Analogs in the Pyrrol-5-amine Family
Key Observations :
- Substituent Effects : The 2-ethoxyphenyl group in the target compound contrasts with the electron-withdrawing bromophenyl (in ) and hydrophilic dimethoxyethyl (in ). These differences impact electronic properties and solubility.
- Synthesis: Pyrrol-5-amine derivatives often utilize nucleophilic substitution or coupling reactions. For example, the dimethoxyethyl analog was synthesized via a one-step reaction in methanol at 60°C , suggesting similar conditions could apply to the target compound.
Ethoxyphenyl-Containing Heterocycles
Key Observations :
- Role of Ethoxyphenyl : The ethoxyphenyl group in these compounds likely contributes to target binding (e.g., antiviral activity in ) by modulating aromatic interactions.
- Synthesis Efficiency : Yields vary significantly (4–91%) depending on the heterocyclic core and reaction conditions, highlighting challenges in optimizing substituent compatibility .
Sulfonamide vs. Amine Derivatives
Key Observations :
- Functional Group Impact : Sulfonamides (e.g., ) exhibit distinct hydrogen-bonding capabilities compared to the amine group in the target compound, affecting solubility and biological interactions.
- Thermal Stability : Lower melting points in methylated derivatives (e.g., 70°C for 5a vs. 88°C for 3) suggest reduced crystallinity due to steric hindrance .
Biological Activity
N-(2-ethoxyphenyl)-3,4-dihydro-2H-pyrrol-5-amine is an organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
This compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C12H16N2O |
| Molecular Weight | 204.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | WPGSMSNHAMZINK-UHFFFAOYSA-N |
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-ethoxyaniline with a suitable pyrrole precursor. Common methods include:
- Condensation Reaction : Utilizing diethyl oxalate and 2-ethoxyaniline under controlled conditions.
- Cyclization : Following initial formation, cyclization occurs to yield the pyrrole ring structure.
These methods can vary in yield and efficiency based on reaction conditions.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This suggests potential applications in treating infections caused by resistant bacteria.
Cytotoxic Effects
Research indicates that this compound may have cytotoxic effects on cancer cell lines. For instance, it has been evaluated for antiproliferative activity against several human cancer cell lines including HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer). The compound demonstrated variable IC50 values indicating its potency:
| Cell Line | IC50 (μM) |
|---|---|
| HeLa | 0.403 ± 0.02 |
| MCF-7 | 0.15 ± 0.18 |
| A549 | 0.30 ± 0.13 |
These findings suggest that this compound may inhibit cell growth by disrupting microtubule dynamics, a mechanism similar to that of established chemotherapeutic agents like colchicine .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets:
- Tubulin Binding : The compound appears to bind at the colchicine site on β-tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest in the G2/M phase.
- Induction of Apoptosis : By downregulating anti-apoptotic proteins such as Bcl-xL and Mcl-1, it promotes apoptosis in cancer cells .
Case Studies
A notable study explored the compound's effects on A549 cells, revealing that treatment led to significant reductions in mitochondrial membrane potential (MMP) and increased levels of apoptotic markers. This study highlights the compound's potential as a therapeutic agent in lung cancer treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
